Hydrogen phosphonatoacetate(2-)

Description

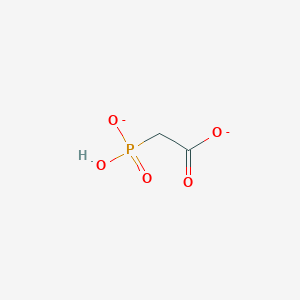

HPAA²⁻ is a hypothetical dianionic organic compound containing both phosphonate (-PO₃²⁻) and acetate (-CH₂COO⁻) functional groups.

Properties

IUPAC Name |

2-[hydroxy(oxido)phosphoryl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJLQHKOGNDPB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])P(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O5P-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(i) Phosphonofluoridates (e.g., Hexyl Ethylphosphonofluoridate)

- Structure : Contains a phosphonate group linked to a fluoridate ester (C₈H₁₈FO₂P) .

- Reactivity: Phosphonofluoridates are known for their hydrolytic instability, reacting with water to release HF. HPAA²⁻, by contrast, would likely exhibit greater stability due to its carboxylate and phosphonate dianionic structure.

- Applications: Phosphonofluoridates are used in industrial processes (e.g., flame retardants), while HPAA²⁻ could theoretically serve as a ligand for metal ions in aqueous systems .

(ii) Hydroxyacetic Acid Derivatives (e.g., Methyl 2-Hydroxyacetate)

- Structure : Methyl 2-hydroxyacetate (C₃H₆O₃) features a hydroxyl and ester group .

- Stability : Unlike HPAA²⁻, this compound is neutral and less polar, making it volatile and suitable as a solvent. HPAA²⁻’s dianionic nature would confer high solubility in water but poor organic solvent compatibility .

- Hazards : Methyl 2-hydroxyacetate requires respiratory protection due to inhalation risks, whereas HPAA²⁻’s ionic character might reduce volatility and associated hazards .

(iii) Perfluorinated Sulfonamides (e.g., Heptadecafluoro-N-[2-(phosphonooxy)ethyl]-N-propyloctanesulphonamide)

- Structure: Combines sulfonamide, phosphonooxy, and perfluoroalkyl chains (C₁₇F₁₇NO₆PS) .

- Functionality: The phosphonooxy group enables binding to surfaces or metals, similar to HPAA²⁻. However, the perfluorinated backbone grants extreme hydrophobicity, unlike HPAA²⁻’s hydrophilic nature .

Key Limitations in the Evidence

- No direct data on HPAA²⁻’s synthesis, spectroscopic data, or thermodynamic properties.

- No comparative tables for ionic radius, pKa values, or coordination behavior.

- The evidence focuses on neutral esters, fluoridates, and sulfonamides rather than dianionic carboxylate-phosphonates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.